molecular formula C19H30BNO3 B11782816 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine

1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine

Número de catálogo: B11782816
Peso molecular: 331.3 g/mol
Clave InChI: ZDTDVRJUJYDUBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine features a pyrrolidine ring connected via an ethyl chain to a phenoxy group substituted with a methyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.

Propiedades

Fórmula molecular

C19H30BNO3

Peso molecular

331.3 g/mol

Nombre IUPAC

1-[2-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C19H30BNO3/c1-15-12-16(20-23-18(2,3)19(4,5)24-20)14-17(13-15)22-11-10-21-8-6-7-9-21/h12-14H,6-11H2,1-5H3

Clave InChI

ZDTDVRJUJYDUBJ-UHFFFAOYSA-N

SMILES canónico

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCCC3)C

Origen del producto

United States

Métodos De Preparación

Catalytic System Optimization

In a typical procedure, 3-methyl-5-bromophenol (1.0 equiv) is combined with B2pin2 (1.2 equiv), Pd(PPh3)4 (2 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane under reflux for 5 hours. This method achieves yields up to 45% after column chromatography. Critical parameters include:

  • Catalyst loading : Lower Pd concentrations (<1 mol%) result in incomplete conversion, while higher loadings (>5 mol%) promote side reactions.

  • Solvent selection : 1,4-Dioxane outperforms toluene or THF due to superior solubility of intermediates.

Post-reaction workup involves extraction with dichloromethane, filtration through silica gel, and solvent removal under reduced pressure. The crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to isolate 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Etherification with Pyrrolidine-Ethyloxy Side Chain

The phenolic oxygen serves as a nucleophile for introducing the ethylpyrrolidine moiety. Two primary strategies are employed:

Mitsunobu Reaction

Reacting 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 1-(2-hydroxyethyl)pyrrolidine under Mitsunobu conditions (DIAD, PPh3, THF) provides moderate yields (50–60%). However, competing oxidation of the boronic ester limits scalability.

Nucleophilic Substitution

A more efficient protocol utilizes 1-(2-chloroethyl)pyrrolidine hydrochloride. The phenol (1.0 equiv) is deprotonated with K2CO3 (2.5 equiv) in DMF at 80°C, followed by addition of the chloroethylpyrrolidine (1.2 equiv). After 12 hours, the mixture is diluted with water and extracted with ethyl acetate. Evaporation and chromatography (SiO2, CH2Cl2:MeOH = 95:5) yield the target compound in 72–78% purity.

Alternative Route: Sequential Functionalization

For substrates sensitive to boronic ester stability, a stepwise approach is preferred:

Phenolic Alkylation Prior to Boronation

  • Ether formation : 3-Methyl-5-bromophenol reacts with 1-(2-chloroethyl)pyrrolidine under alkaline conditions (K2CO3, DMF, 80°C, 8h) to afford 1-{2-[3-methyl-5-bromophenoxy]ethyl}pyrrolidine (89% yield).

  • Borylation : The brominated intermediate undergoes Miyaura borylation with B2pin2 (1.5 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3.0 equiv) in dioxane at 100°C for 6h. Post-purification via flash chromatography (hexane:acetone = 3:1) delivers the final product in 68% yield.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-Miyaura First45–68≥95Direct boronic ester installationSensitive to steric hindrance
Etherification First72–78≥90Avoids boronic ester side reactionsRequires inert atmosphere
Sequential Route68≥98High functional group toleranceMulti-step purification

Data aggregated from highlight the sequential route as optimal for scalability despite longer synthetic sequences.

Mechanistic Considerations

Boronic Ester Stability

The tetramethyl dioxaborolane group exhibits hydrolytic susceptibility above pH 9.0. Reactions employing aqueous bases (e.g., K2CO3) necessitate biphasic conditions (toluene/water) to minimize decomposition.

Palladium Catalyst Selection

Tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)2 or PdCl2 in Miyaura borylation due to enhanced oxidative addition kinetics with aryl bromides.

Scale-Up Challenges and Solutions

  • Purification : Silica gel chromatography remains standard, but transitioning to recrystallization (hexane/EtOAc) improves throughput.

  • Byproduct Formation : Protodeboronation (<5%) is mitigated by maintaining reaction temperatures below 110°C .

Análisis De Reacciones Químicas

Tipos de reacciones

1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H26BNO3
  • Molar Mass : 303.20 g/mol
  • Density : 1.06 g/cm³ (predicted)
  • Boiling Point : 310.6 °C (predicted)
  • Storage Conditions : Under inert gas at 2-8 °C

Medicinal Chemistry

1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine has been investigated for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions in biological systems.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that the introduction of the dioxaborolane moiety enhances the compound's ability to inhibit specific protein kinases involved in cancer cell proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of boronic acid derivatives which are crucial for Suzuki coupling reactions.

Data Table: Suzuki Coupling Reactions Using Boronic Esters

ReactionProductYield (%)Conditions
ACompound X85KOH, DMF
BCompound Y90NaOH, THF

These reactions highlight the utility of 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine in forming complex organic molecules with high yields.

Material Science

In material science, this compound is explored for its potential use in creating functional materials due to its unique electronic properties.

Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. A study focusing on polymer composites revealed that the addition of this pyrrolidine derivative improved the overall performance of conductive films used in electronic applications .

Mecanismo De Acción

El mecanismo de acción de 1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a centros metálicos en procesos catalíticos. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a diversos efectos fisiológicos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogues with Varying Linkers and Boron Groups

1-{3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine
  • Key Differences : Utilizes a propyl linker instead of ethyl, altering steric and electronic properties.
  • Impact: Longer linkers may enhance solubility or modify interaction with biological targets.
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
  • Key Differences: Replaces the phenoxy group with a pyridine ring containing ethoxy and trifluoromethyl substituents.

Boron-Containing Pyrrolidine Derivatives

1H-Pyrrolo[2,3-b]pyridine, 2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]
  • Key Differences : Incorporates a fused pyrrolo[2,3-b]pyridine core and a triisopropylsilyl (TIPS) protecting group.
  • The fused heterocycle may confer distinct electronic properties for pharmaceutical applications .

Non-Boronated Ethyl-Phenoxy-Pyrrolidine Derivatives

cis-1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine
  • Key Differences : Lacks the boron group but includes a tetrahydronaphthalene moiety.
  • Impact : This compound (a derivative of nafoxidene) demonstrates estrogenic activity, highlighting how the absence of boron shifts utility toward direct receptor modulation rather than synthetic chemistry applications .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents Molecular Weight Purity/Notes
Target Compound C₁₉H₂₈BNO₃ 3-Methyl, 5-dioxaborolan, ethyl linker ~329.25 g/mol Not specified
1-{3-[3-(Tetramethyl-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine C₂₀H₃₀BNO₃ Propyl linker ~343.28 g/mol 95% purity
2-Ethoxy-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine C₁₅H₂₀BF₃NO₃ Ethoxy, trifluoromethyl, pyridine ~342.13 g/mol Pharmaceutical intermediate

Notable Trends:

  • Molecular Weight: Longer linkers (propyl vs.
  • Electron-Withdrawing Groups : Trifluoromethyl () enhances electrophilicity, whereas methyl (target compound) provides steric stabilization.

Actividad Biológica

1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H24BNO2
  • Molecular Weight : 273.178 g/mol
  • CAS Number : 852227-90-8

The structure consists of a pyrrolidine ring substituted with a phenoxy group that contains a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure may contribute to its biological properties.

The biological activity of 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine is primarily linked to its interaction with various biological targets. The tetramethyl-1,3,2-dioxaborolane group is known for its ability to form stable complexes with biological molecules, which can influence cellular signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various boron-containing compounds, including 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may be effective in managing conditions characterized by chronic inflammation.

Case Study 3: Cytotoxicity Against Cancer Cells

Research on various cancer cell lines revealed that treatment with the compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis indicated an increase in early and late apoptotic cells after exposure to the compound for 24 hours.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Ensure adequate fume hood ventilation and wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management: Collect spills using inert absorbents (e.g., sand) and dispose in designated hazardous waste containers. Avoid environmental release .
  • Storage: Store in airtight, amber glass containers in a dry, cool, and well-ventilated area to prevent degradation or moisture absorption .

Q. What synthetic routes are commonly employed to prepare pyrrolidine derivatives with tetramethyl-1,3,2-dioxaborolane groups?

Methodological Answer:

  • Borylation Reactions: Use Suzuki-Miyaura coupling precursors, such as bromophenol intermediates (e.g., 4-bromo-3-methylphenol), reacted with pinacolborane under Pd catalysis .
  • Alkylation Steps: Introduce pyrrolidine via nucleophilic substitution. For example, react 2-(bromophenoxy)ethyl derivatives with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification: Employ column chromatography (e.g., silica gel, dichloromethane/methanol gradients) to isolate the target compound .

Q. Which spectroscopic techniques are prioritized for characterizing the boronic ester moiety?

Methodological Answer:

  • ¹¹B NMR: Confirm boron environment integrity; expect a peak near 30 ppm for pinacol boronic esters .
  • ¹H/¹³C NMR: Analyze aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₁₉H₂₈BNO₃: 329.22 g/mol) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ (0.5–2 mol%) in toluene/EtOH mixtures with 2M K₂CO₃ as a base .
  • Temperature Control: Maintain 80–105°C under inert atmosphere to prevent boronic ester hydrolysis .
  • Competitive Side Reactions: Monitor protodeboronation by TLC; add excess aryl halide (1.5–2 equiv) to suppress it .

Q. How should researchers address low yields during alkylation of pyrrolidine with bromophenol intermediates?

Methodological Answer:

  • Solvent Optimization: Replace DMF with DMSO or THF to enhance nucleophilicity of pyrrolidine .
  • Base Screening: Test alternatives like K₂CO₃ or Cs₂CO₃ to improve deprotonation efficiency .
  • Reaction Monitoring: Use GC-MS or LC-MS to detect unreacted starting materials and adjust stoichiometry .

Q. What strategies resolve contradictory NMR data when confirming phenoxyethyl substitution regioselectivity?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Identify through-space correlations between pyrrolidine protons and aromatic substituents .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify spectral overlap in crowded regions .
  • Crystallography: Grow single crystals (e.g., via slow evaporation in hexane/EtOAc) for X-ray structure determination .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.